![molecular formula C17H16ClF4N3O B2790691 2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide CAS No. 1797715-95-7](/img/structure/B2790691.png)
2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with chloro and fluoro groups, and an indazole moiety linked via an ethyl chain. The presence of trifluoromethyl and tetrahydroindazole groups adds to its chemical diversity and potential biological activity.
Méthodes De Préparation
The synthesis of 2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Benzamide Core: The initial step involves the preparation of 2-chloro-6-fluorobenzoyl chloride from 2-chloro-6-fluorobenzoic acid using thionyl chloride.
Introduction of the Indazole Moiety: The indazole derivative is synthesized separately, typically starting from commercially available 3-(trifluoromethyl)aniline. This involves cyclization reactions to form the tetrahydroindazole ring.
Coupling Reaction: The final step involves coupling the benzoyl chloride with the indazole derivative in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial production methods would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions under controlled conditions.
Analyse Des Réactions Chimiques
2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzamide core can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The indazole moiety can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, oxidation with potassium permanganate can yield corresponding ketones or carboxylic acids.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties, such as anti-inflammatory or anticancer activity, warranting further investigation.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The exact mechanism of action of 2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is not well-documented. based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The trifluoromethyl and indazole groups may enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar compounds include other benzamide derivatives with chloro, fluoro, and trifluoromethyl substituents. Examples include:
- 2-chloro-6-fluoro-N-(furan-2-ylmethyl)benzamide
- 2-chloro-6-fluoro-N-(2,2,2-trifluoroethyl)benzamide
- 2-chloro-6-fluoro-N-[(3-fluorophenyl)methyl]benzamide
Compared to these compounds, 2-chloro-6-fluoro-N-{2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]ethyl}benzamide is unique due to the presence of the tetrahydroindazole moiety, which may confer distinct biological activities and chemical reactivity.
Propriétés
IUPAC Name |
2-chloro-6-fluoro-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF4N3O/c18-11-5-3-6-12(19)14(11)16(26)23-8-9-25-13-7-2-1-4-10(13)15(24-25)17(20,21)22/h3,5-6H,1-2,4,7-9H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLQHRRBSOFENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3=C(C=CC=C3Cl)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
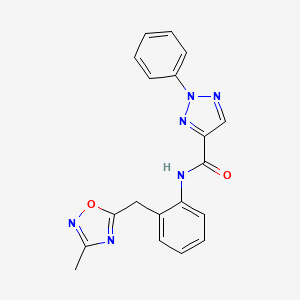
![N-[4-(2-thienyl)-2-pyrimidinyl]-2-furamide](/img/structure/B2790609.png)
![2-(4-fluorophenyl)-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2790611.png)
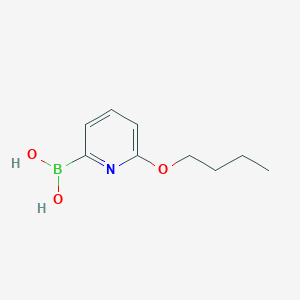
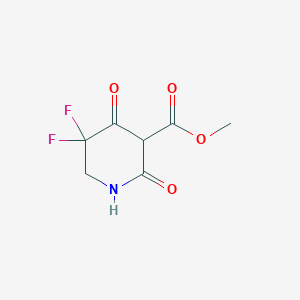
![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorophenyl]acetic acid](/img/structure/B2790617.png)
![N-cyclopentyl-4-{[(3-methoxypyrazin-2-yl)(methyl)amino]methyl}piperidine-1-carboxamide](/img/structure/B2790618.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide](/img/structure/B2790619.png)
![5-benzyl-8-fluoro-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2790620.png)
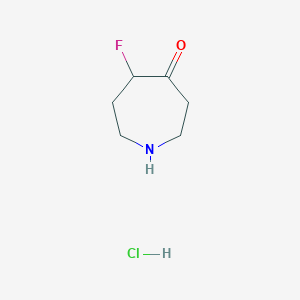
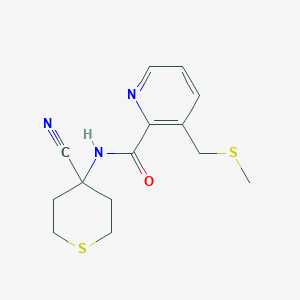
![1-{[4-(4-Morpholinylsulfonyl)-1-piperazinyl]carbonyl}azepane](/img/structure/B2790625.png)
![N-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]thiophene-2-sulfonamide](/img/structure/B2790628.png)
![{[4-(Methoxycarbonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2790629.png)
